molecular formula C17H14N6O B14943938 2-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(1H)-one

2-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(1H)-one

Cat. No.: B14943938
M. Wt: 318.33 g/mol
InChI Key: VJOPTJSPUBHHDF-UHFFFAOYSA-N
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Description

2-{[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4(1H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core structure with a tetraazole ring and a methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4(1H)-QUINAZOLINONE typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4(1H)-QUINAZOLINONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with different functional groups, while substitution reactions could introduce various substituents on the methylphenyl group .

Scientific Research Applications

2-{[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4(1H)-QUINAZOLINONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its unique structure and ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism by which 2-{[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4(1H)-QUINAZOLINONE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tetraazole ring and quinazolinone core can bind to specific sites, modulating the activity of these targets and influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar core structures but different substituents.

    Tetraazole Derivatives: Compounds with the tetraazole ring but different core structures.

Uniqueness

2-{[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4(1H)-QUINAZOLINONE is unique due to its combination of a quinazolinone core and a tetraazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler compounds .

Properties

Molecular Formula

C17H14N6O

Molecular Weight

318.33 g/mol

IUPAC Name

2-[[5-(4-methylphenyl)tetrazol-2-yl]methyl]-3H-quinazolin-4-one

InChI

InChI=1S/C17H14N6O/c1-11-6-8-12(9-7-11)16-20-22-23(21-16)10-15-18-14-5-3-2-4-13(14)17(24)19-15/h2-9H,10H2,1H3,(H,18,19,24)

InChI Key

VJOPTJSPUBHHDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(N=N2)CC3=NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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